molecular formula C23H27NO4 B11131130 2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11131130
M. Wt: 381.5 g/mol
InChI Key: ADWFQDQGDBMCGL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a benzofuran ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps, including the formation of the benzofuran and tetrahydropyran rings, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may offer potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and tetrahydropyran rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1-benzofuran derivatives: These compounds share the benzofuran ring but differ in their substituents and overall structure.

    Tetrahydropyran derivatives: These compounds feature the tetrahydropyran ring and may have similar functional groups.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of benzofuran and tetrahydropyran rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C23H27NO4/c1-26-20-6-4-19(5-7-20)23(9-12-27-13-10-23)16-24-22(25)15-17-2-3-18-8-11-28-21(18)14-17/h2-7,14H,8-13,15-16H2,1H3,(H,24,25)

InChI Key

ADWFQDQGDBMCGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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